5-Hexadecanoylaminofluorescein

Catalog No.
S589683
CAS No.
73024-80-3
M.F
C36H43NO6
M. Wt
585.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hexadecanoylaminofluorescein

CAS Number

73024-80-3

Product Name

5-Hexadecanoylaminofluorescein

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide

Molecular Formula

C36H43NO6

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40)

InChI Key

QWSRVJGBAIRGMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Synonyms

(hexadecanoyl)aminofluorescein, 5-(N-hexadecanoyl)aminofluorescein, 5-(N-hexadecanoyl)aminofluoroscein, AFC16, hexadecanoyl aminofluorescein

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Cellular Uptake and Localization

One primary application of 5-HF is studying cellular uptake and localization. Its lipophilic (fat-loving) nature allows it to readily pass through cell membranes. Once inside the cell, the hydrophilic (water-loving) portion keeps it from easily diffusing back out, enabling sustained intracellular fluorescence. This property makes it a valuable tool for:

  • Visualizing cellular internalization: Researchers can use 5-HF to track the uptake of nanoparticles, drugs, or other molecules by cells. By observing the fluorescence intensity and distribution within the cell, they can gain insights into the efficiency and pathway of internalization.
  • Investigating intracellular trafficking: By monitoring the movement of 5-HF within the cell after uptake, researchers can study intracellular trafficking pathways. This information is crucial for understanding how molecules are transported and processed within cells.

Membrane Interactions

-HF's amphiphilic nature also makes it useful for studying interactions between molecules and membranes. Its ability to partition between the aqueous and lipid environments allows it to:

  • Probe membrane fluidity: Changes in membrane fluidity can affect the partitioning of 5-HF between the bilayer and the aqueous environment. By measuring the fluorescence intensity or lifetime, researchers can gain insights into membrane fluidity and its impact on various cellular processes.
  • Investigate membrane-associated processes: 5-HF can be used to study various membrane-associated processes, such as endocytosis, exocytosis, and membrane fusion. By monitoring its interaction with the membrane and its subsequent behavior, researchers can gain valuable information about these essential cellular functions.

5-Hexadecanoylaminofluorescein is a synthetic fluorescent compound that belongs to the family of fluorescein derivatives. Its chemical formula is C₃₆H₄₃N₁O₆, and it features a hexadecanoyl (palmitoyl) group attached to an aminofluorescein moiety. This compound is characterized by its bright fluorescence, which makes it valuable in various biological and chemical applications, particularly in imaging techniques. The presence of the long-chain fatty acid moiety enhances its lipophilicity, allowing for better incorporation into lipid membranes and cellular structures.

5-Hexadecanoylaminofluorescein exhibits significant biological activity, particularly as a fluorescent probe in live-cell imaging. It has been used to monitor pH changes in cellular environments due to its sensitivity to proton concentrations. For instance, studies have demonstrated its application in measuring extracellular alkalinization in neuronal cells . The compound's ability to integrate into lipid membranes makes it useful for studying membrane dynamics and cellular processes.

The synthesis of 5-Hexadecanoylaminofluorescein typically involves the following steps:

  • Preparation of Aminofluorescein: Starting from fluorescein, an amine group is introduced through a diazotization reaction followed by reduction.
  • Acylation: The amino group of aminofluorescein is then acylated using hexadecanoyl chloride in the presence of a base such as triethylamine. This step forms the final product by attaching the long-chain fatty acid to the fluorescein structure.
  • Purification: The product is purified through techniques like column chromatography or recrystallization to obtain pure 5-Hexadecanoylaminofluorescein.

5-Hexadecanoylaminofluorescein has diverse applications including:

  • Fluorescent microscopy: Used as a probe for visualizing cellular structures and dynamics.
  • pH measurement: Acts as a pH-sensitive fluorophore for detecting changes in hydrogen ion concentration within biological samples.
  • Drug delivery systems: Its lipophilic nature allows it to be utilized in drug delivery formulations targeting lipid membranes.

Interaction studies involving 5-Hexadecanoylaminofluorescein focus on its binding properties with various biological molecules. Research has shown that it can interact with membrane proteins and lipids, influencing cellular signaling pathways. These interactions are crucial for understanding how this compound can be used as a tool for probing biological systems.

Several compounds share structural similarities with 5-Hexadecanoylaminofluorescein. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5-OctadecanoylaminofluoresceinSimilar fluorescein core with longer chainIncreased hydrophobicity
5-DodecanoylaminofluoresceinSimilar fluorescein core with medium chainModerate lipophilicity
6-HexadecanoylaminofluoresceinDifferent position of acyl group on fluoresceinPotentially different biological activity

The uniqueness of 5-Hexadecanoylaminofluorescein lies in its specific balance between hydrophilicity and lipophilicity due to the hexadecanoyl group, which enhances its utility in biological contexts compared to other derivatives.

XLogP3

9.9

Dates

Last modified: 08-15-2023

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